(Z)-2,4-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride
Description
(Z)-2,4-Dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a thiazole-derived compound characterized by a morpholine-substituted thiazole ring and a 2,4-dimethylaniline moiety. Commercial availability is confirmed by multiple global suppliers, including Niralee Pharma Inc. and Yangzhou Princechem Co., Ltd., indicating industrial relevance .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS.ClH/c1-12-4-5-15(13(2)10-12)17-16-19(14(3)11-21-16)18-6-8-20-9-7-18;/h4-5,10-11H,6-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJXLHCRUAWOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=CS2)C)N3CCOCC3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2,4-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a complex organic compound notable for its unique molecular structure, which includes a thiazole ring, a morpholine moiety, and an aniline group. Its (Z) configuration at the double bond between the aniline and thiazole influences its biological activity and chemical reactivity. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C16H22ClN3OS
- Molecular Weight : 339.88 g/mol
- Purity : Typically around 95%
Biological Activity Overview
The biological activity of this compound has been explored through various predictive models and empirical studies. Compounds with similar structural features often exhibit significant pharmacological properties. Predictive models suggest that this compound may display a broad spectrum of biological activities due to its structural complexity.
Potential Pharmacological Properties
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : The presence of the morpholine and thiazole groups suggests potential activity against cancer cell lines.
- Enzyme Inhibition : Preliminary studies indicate possible inhibition of key enzymes involved in metabolic pathways.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.
- Morpholine Integration : Introducing morpholine to enhance solubility and biological interaction.
- Final Coupling with Aniline : Completing the synthesis by coupling with the aniline derivative.
Each step requires careful optimization of reaction conditions to maximize yield and purity.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Studies have focused on:
- Protein Binding Affinity : Assessing how well the compound binds to target proteins.
- Cellular Uptake Mechanisms : Investigating pathways for cellular absorption and distribution.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which helps in understanding its potential applications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylthiazole | Thiazole ring | Antimicrobial |
| Morpholinoacetamide | Morpholine group | Anticancer |
| 4-Methyl-N-(morpholinothiazol-2(3H)-ylidene)aniline | Similar amine structure | Antiviral |
Case Studies and Research Findings
-
In Vitro Studies : Research has shown that derivatives similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- For instance, a study reported an IC50 value of 15 µM for a related compound against MCF-7 cells, indicating significant anticancer potential.
-
Enzyme Inhibition Assays : Inhibitory effects on enzymes such as acetylcholinesterase have been noted, suggesting possible applications in neuropharmacology.
- A related compound demonstrated an IC50 value of 8.80 µM against acetylcholinesterase in kinetic studies.
Comparison with Similar Compounds
Structural Differences :
- Cymiazole replaces the morpholine group in the target compound with a 3-methyl substituent on the thiazole ring.
- Both share the 2,4-dimethylaniline backbone.
Research Findings :
(2Z)-4-(4-Chlorophenyl)-3-(2-Furylmethyl)-N-Phenyl-1,3-Thiazol-2(3H)-Imine
Structural Differences :
- Features a 4-chlorophenyl group and a furylmethyl substituent instead of 2,4-dimethylaniline and morpholine.
3-Chloro-N-Phenyl-Phthalimide
Structural Differences :
- A phthalimide derivative with a chloro and phenyl group, unrelated to thiazole chemistry.
Comparative Data Table
Research Implications and Gaps
- Target Compound : Requires empirical validation of acaricidal activity and toxicity. The morpholine group warrants investigation into its role in pharmacokinetics.
- Chlorophenyl-Thiazole Derivative : Unexplored biological activity; synthesis and screening studies are needed .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-2,4-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted anilines and morpholine-containing thiazole precursors. Key steps include:
- Use of triethylamine or sodium hydride as bases to deprotonate intermediates .
- Solvent selection (e.g., dimethylformamide or dichloromethane) to enhance reactant solubility and stabilize reactive intermediates .
- Strict temperature control (e.g., reflux at 80–100°C) to avoid byproduct formation .
- Example yield optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 25 | 62 |
| NaH | DMF | 80 | 78 |
- Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the Z-isomer .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the stereochemistry and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Morpholine protons : δ 3.6–3.8 ppm (multiplet, 8H, morpholine ring) .
- Thiazole CH : δ 6.8–7.2 ppm (singlet, 1H, thiazol-2-ylidene) .
- Aromatic protons : δ 6.5–7.5 ppm (multiplet, 3H, substituted aniline) .
- FT-IR : Stretching vibrations for C=N (1630–1650 cm⁻¹) and N–H (3300–3400 cm⁻¹) confirm imine and aniline groups .
- UV-Vis : λmax ~270–290 nm (π→π* transitions in conjugated thiazole-aniline system) .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, frontier orbital analysis) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict bond lengths/angles and electron density distribution. The HOMO-LUMO gap (~4.2 eV) suggests moderate reactivity .
- Frontier Orbital Analysis : HOMO localized on the aniline-thiazole backbone; LUMO on morpholine and methyl groups, guiding electrophilic/nucleophilic attack sites .
- Molecular Docking : Use AutoDock Vina to predict binding affinity with kinase targets (e.g., p38 MAPK), leveraging the morpholine moiety’s hydrogen-bonding potential .
Q. How do structural modifications (e.g., substituent variation on the thiazole ring) affect biological activity?
- Methodological Answer :
- Case Study : Replace 4-methyl group with chlorine (see ):
- Impact on Activity : Chlorine increases electrophilicity, enhancing kinase inhibition (IC50 reduced from 12 µM to 3.5 µM in p38 MAPK assays) .
- Method : Synthesize derivatives via Suzuki coupling or nucleophilic substitution, then validate via:
- Kinase Assays : ADP-Glo™ kinase assay platform .
- SAR Analysis : Correlate substituent electronegativity with IC50 values .
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Root Causes : Solvent polarity, concentration, and temperature differences alter chemical shifts .
- Resolution Strategies :
- Standardize conditions (e.g., DMSO-d6 at 25°C).
- Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian).
- Cross-validate using 2D NMR (HSQC, COSY) to resolve overlapping signals .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Analysis :
- Key Variables :
Purity of starting materials : Commercial aniline derivatives may contain traces of moisture, affecting condensation efficiency .
Reaction time : Underheated reactions (<2 hours) lead to incomplete imine formation, reducing yield by ~20% .
- Mitigation : Use Karl Fischer titration to ensure anhydrous conditions and monitor reaction progress via TLC .
Applications in Drug Discovery
Q. What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Primary Screening :
- Kinase Profiling : Use Eurofins KinaseProfiler™ to test against 100+ kinases .
- Secondary Assays :
- Cellular IC50 : Measure inhibition of TNF-α production in THP-1 monocytes (EC50 < 1 µM suggests therapeutic potential) .
- Selectivity : Compare activity against off-target kinases (e.g., JNK, EGFR) to minimize toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
